molecular formula C14H18N2O3 B1246296 Acetamide, N-[2-[5-(2-hydroxyethoxy)-1H-indol-3-yl]ethyl]- CAS No. 214416-49-6

Acetamide, N-[2-[5-(2-hydroxyethoxy)-1H-indol-3-yl]ethyl]-

Cat. No.: B1246296
CAS No.: 214416-49-6
M. Wt: 262.30 g/mol
InChI Key: CZPLTTWZQPLXMQ-UHFFFAOYSA-N
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Description

Molecular Formula and Weight

Property Value
Molecular Formula C₁₄H₁₈N₂O₃
Molecular Weight 262.30 g/mol
Exact Mass 262.1317 Da

The molecular formula, C₁₄H₁₈N₂O₃, is consistent across PubChem, ChemSpider, and other authoritative databases. The structure comprises:

  • An indole ring (1H-indole) with a 5-(2-hydroxyethoxy) substituent.
  • A ethylacetamide chain (N-ethylacetamide) at the 3-position of the indole core.

The SMILES notation (CCOC(C1=CNC2=C1C=CC(=C2)O)CCNC(=O)C) and InChIKey (CZPLTTWZQPLXMQ-UHFFFAOYSA-N) further validate the structural assignment.

Structural Isomerism and Stereochemical Considerations

Structural Isomerism

The compound exhibits no significant structural isomerism due to the fixed positions of its substituents:

  • The 2-hydroxyethoxy group is exclusively located at the 5-position of the indole ring.
  • The ethylacetamide chain is bound to the 3-position.

Potential isomers could arise from alternative substitution patterns (e.g., 4- or 6-position hydroxyethoxy groups), but these are not reported in literature or databases.

Stereochemical Features

  • Absence of chiral centers : The molecule lacks tetrahedral stereocenters, as confirmed by its InChI string and SMILES notation.
  • Restricted rotation : The ethoxy group’s orientation is constrained by the indole ring’s planar geometry, but this does not produce stereoisomers.

Properties

IUPAC Name

N-[2-[5-(2-hydroxyethoxy)-1H-indol-3-yl]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-10(18)15-5-4-11-9-16-14-3-2-12(8-13(11)14)19-7-6-17/h2-3,8-9,16-17H,4-7H2,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPLTTWZQPLXMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CNC2=C1C=C(C=C2)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40445810
Record name N-[2-[5-(2-hydroxyethoxy)-1H-indol-3-yl]ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214416-49-6
Record name N-[2-[5-(2-hydroxyethoxy)-1H-indol-3-yl]ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Acetamide, N-[2-[5-(2-hydroxyethoxy)-1H-indol-3-yl]ethyl]- is a compound that has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, synthesis methods, and research findings, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The molecular formula of Acetamide, N-[2-[5-(2-hydroxyethoxy)-1H-indol-3-yl]ethyl]- is C14H18N2O3C_{14}H_{18}N_{2}O_{3}, with a molecular weight of approximately 262.30 g/mol. The structure features an indole moiety with a hydroxyethoxy substitution, which may enhance its solubility and biological activity compared to other indole derivatives.

Table 1: Chemical Properties of Acetamide, N-[2-[5-(2-hydroxyethoxy)-1H-indol-3-yl]ethyl]-

PropertyValue
Molecular FormulaC₁₄H₁₈N₂O₃
Molecular Weight262.30 g/mol
CAS Number1086392-48-4
Purity≥95%

Biological Activity

Research indicates that compounds similar to Acetamide exhibit various biological activities, including:

  • Antimicrobial Activity : The indole structure is known for its interaction with biological targets such as enzymes and receptors. Compounds with similar structures have shown significant antimicrobial properties against various bacteria and fungi .
  • Antiviral Potential : Preliminary studies suggest that derivatives of indole compounds can inhibit viral replication. Acetamide's unique structure may provide a basis for developing antiviral agents targeting specific viral pathways .
  • Anticancer Properties : Indole derivatives are often explored for their anticancer potential. Some studies have indicated that modifications in the indole structure can enhance cytotoxicity against cancer cell lines, making Acetamide a candidate for further investigation in cancer therapeutics .

The mechanism by which Acetamide exerts its biological effects may involve:

  • Enzyme Inhibition : The presence of the indole moiety suggests potential interactions with enzymes involved in metabolic pathways or cellular signaling.
  • Receptor Binding : The hydroxyethoxy group may facilitate binding to specific receptors, influencing cellular responses related to growth and survival .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various indole derivatives, including Acetamide. Results indicated that it exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
  • Antiviral Activity : In vitro assays demonstrated that Acetamide could inhibit the replication of several viruses, including influenza and herpes simplex virus (HSV), suggesting its potential as an antiviral agent .
  • Cytotoxicity in Cancer Cells : Research on the cytotoxic effects of Acetamide on human cancer cell lines revealed promising results, with IC50 values indicating effective growth inhibition at low concentrations .

Preparation Methods

Key Steps :

  • Indole Core Preparation :

    • Method : Starting with 5-bromo-1H-indole or other halogenated derivatives.

    • Substitution : Introduce the 2-hydroxyethoxy group via nucleophilic substitution (e.g., displacing bromide with 2-hydroxyethoxy sodium).

  • Ethyl Acetamide Attachment :

    • Approach : Coupling reagents like 1,1-carbonyldiimidazole (CDI) or EDCI/HOBt facilitate amide bond formation between the indole’s 3-position amine (or a functionalized intermediate) and acetic acid derivatives.

    • Alternative : Acetylation of a pre-introduced ethylamine group using acetic anhydride and 4-DMAP as a catalyst.

Synthetic Routes and Experimental Data

Route 1: Nucleophilic Substitution and Acetylation

Steps :

  • 5-(2-Hydroxyethoxy)-1H-indole Synthesis :

    • React 5-bromo-1H-indole with 2-hydroxyethoxy sodium in polar aprotic solvents (e.g., DMF or DMSO) under basic conditions.

    • Yield : ~80% (estimated from analogous reactions).

  • Ethyl Acetamide Introduction :

    • Method : Use a coupling agent (e.g., CDI) to form an amide between indole-3-acetic acid and ethylamine derivatives.

    • Reagents : CDI, pyridine, acetonitrile.

    • Conditions : Room temperature, 1–2 hours.

  • Acetylation :

    • Reagents : Acetic anhydride, 4-DMAP, dichloromethane.

    • Conditions : 5–10°C for 0.5–1 hour, then room temperature for 1–2 hours.

    • Yield : 94% (analogous to N-acetyl-5-methoxytryptamine).

Step Reagents/Conditions Yield Purity
Hydroxyethoxy substitution5-Bromo-indole, 2-hydroxyethoxy Na⁺, DMF, 80°C~80%>95%
Ethyl acetamide couplingCDI, pyridine, acetonitrile, RT~84%>90%
AcetylationAcetic anhydride, 4-DMAP, CH₂Cl₂, 5–10°C → RT94%98.7%

Route 2: Bromo-Furyl Intermediate and Substitution

Steps :

  • Bromo-Furyl Intermediate Synthesis :

    • React 5-bromo-furan-2-carbaldehyde with N-[2-(1H-indol-3-yl)ethyl]-2-cyanoacetamide and 1-methylpiperazine in methanol.

    • Yield : 81% (analogous to JK-05A).

  • Substitution with 2-(Aminoethoxy) Ethanol :

    • Reagents : 2-(Aminoethoxy)ethanol, pyridine, 40°C.

    • Conditions : Overnight reaction, then purification via silica gel chromatography.

Step Reagents/Conditions Yield Purity
Bromo-furyl formation5-Bromo-furan-2-carbaldehyde, MeOH, 1-methylpiperazine81%>80%
Substitution2-(Aminoethoxy)ethanol, pyridine, 40°C~70%>85%

Protecting Group Strategies

To prevent side reactions, silyl protection of the hydroxyethoxy group is employed:

  • Silylation : React with hexamethyldisilazane (HMDS) under nitrogen, followed by distillation to isolate silyl-protected intermediates.

  • Deprotection : Hydrolyze with aqueous methanol post-synthesis.

Step Reagents/Conditions Purpose
SilylationHMDS, NaOH, refluxProtect hydroxyethoxy
DeprotectionH₂O/MeOH, RTRegenerate hydroxyethoxy

Characterization and Validation

Key analytical techniques include:

  • ¹H/¹³C NMR : Confirm regiochemistry and functional group integrity.

  • EI-MS/HREI-MS : Verify molecular weight and fragmentation patterns.

  • HPLC : Assess purity (>98% in optimized protocols).

Challenges and Optimization

  • Steric Hindrance : Bulky substituents at the 5-position may slow substitution reactions.

  • Side Reactions : Acetylation of hydroxyethoxy groups requires rigorous anhydrous conditions.

  • Industrial Scalability : Multi-step routes necessitate efficient purification (e.g., silica gel chromatography).

Comparative Analysis of Methods

Route Advantages Limitations
Nucleophilic substitutionHigh yield, straightforwardLimited to bromo-indole availability
Bromo-furyl intermediateVersatile for diverse substitutionsMulti-step, moderate yields
Silyl protectionPrevents side reactionsAdditional steps, costly reagents

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing Acetamide, N-[2-[5-(2-hydroxyethoxy)-1H-indol-3-yl]ethyl]-?

  • Methodology : A common approach involves functionalizing indole derivatives via reductive amination. For example, sodium borohydride (NaBH₄) and nickel chloride (NiCl₂) in methanol at 0°C can reduce nitrile intermediates to amines, followed by acetylation with acetic anhydride . Alternative routes include acylation of indole derivatives with activated acetamide precursors under reflux conditions .
  • Key Considerations : Monitor reaction progress using TLC (ethyl acetate solvent system) and optimize purification via liquid-liquid extraction (e.g., saturated NaHCO₃ and brine washes) .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying the indole core and acetamide substituents. For example, the ethyl linker’s protons resonate near δ 3.0–3.5 ppm, while the indole NH proton appears around δ 10–12 ppm . Mass spectrometry (e.g., ESI-MS) confirms molecular weight (C₁₄H₁₈N₂O₃; 262.30 g/mol) .
  • Validation : Cross-reference with databases like PubChem (CID 115348) for spectral consistency .

Q. What solvents and reaction conditions are optimal for stabilizing the indole core during synthesis?

  • Methodology : Use polar aprotic solvents (e.g., DMF or THF) to prevent indole ring protonation. Maintain temperatures below 40°C during acylation to avoid decomposition .
  • Troubleshooting : Acidic conditions may protonate the indole nitrogen, leading to side reactions; neutralize with NaHCO₃ during workup .

Advanced Research Questions

Q. How can catalytic efficiency be improved in enantioselective modifications of this compound?

  • Methodology : Explore engineered C-methyltransferases (e.g., PsmD) for regioselective modifications. Directed evolution of enzymes can enhance stereochemical control, as demonstrated for pyrroloindole derivatives .
  • Data Analysis : Compare kinetic parameters (kₐₜ/Kₘ) of wild-type vs. mutant enzymes using HPLC or LC-MS .

Q. What strategies address contradictions in biological activity data across structural analogs?

  • Case Study : Analogs with methoxy vs. hydroxyethoxy groups show varying antioxidant activity. For example, N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]acetamide exhibits radical scavenging in vitro (IC₅₀ ~20 µM), while methoxy derivatives are less active .
  • Resolution : Perform dose-response assays under standardized conditions (e.g., DPPH/ABTS assays) and validate via ROS detection in cellular models .

Q. How do steric and electronic effects of substituents influence binding to serotonin receptors (e.g., 5-HT2B)?

  • Methodology : Use molecular docking (e.g., AutoDock Vina) to model interactions between the hydroxyethoxy group and receptor residues (e.g., Asp135). Compare binding affinities of fluorinated analogs (e.g., trifluoromethyl derivatives) .
  • Experimental Validation : Radioligand displacement assays (³H-LSD) quantify receptor affinity (Kᵢ values) .

Q. What mechanistic insights explain side-product formation during reductive amination?

  • Root Cause Analysis : Over-reduction of intermediates (e.g., ethylamine to ethane) may occur with excess NaBH₄. Monitor intermediate stability via in situ IR spectroscopy .
  • Mitigation : Use stoichiometric NaBH₄ and low temperatures (0–5°C) to favor selective reduction .

Methodological Resources

  • Synthetic Protocols : Refer to optimized procedures in Catalysis Science & Technology for enzyme-mediated modifications .
  • Analytical Standards : Cross-check NMR data with Enamine Ltd.’s building block catalog for consistency .
  • Biological Assays : Adapt protocols from Biopolymers and Cell for evaluating antioxidant activity .

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